molecular formula C19H20O2 B3010370 1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione CAS No. 937602-24-9

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione

Cat. No.: B3010370
CAS No.: 937602-24-9
M. Wt: 280.367
InChI Key: BIVSIKJXTFBCOW-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione is a β-diketone derivative characterized by two 2,4-dimethylphenyl substituents attached to a central propane-1,3-dione backbone. This compound belongs to a class of β-diketones widely studied for their chelating properties, photophysical behavior, and applications in coordination chemistry. The methyl groups at the 2- and 4-positions of the aromatic rings introduce steric bulk and electron-donating effects, which influence its reactivity and interactions with metal ions.

Properties

IUPAC Name

1,3-bis(2,4-dimethylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-12-5-7-16(14(3)9-12)18(20)11-19(21)17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVSIKJXTFBCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione can be synthesized through a multi-step process involving the condensation of 2,4-dimethylbenzaldehyde with acetone in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the final product. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity: Research indicates that 1,3-bis(2,4-dimethylphenyl)propane-1,3-dione exhibits significant anticancer properties. In studies involving cancer cell lines, concentrations above 50 µM resulted in reduced cell viability after 48 hours of treatment.
    • Anti-inflammatory Effects: The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
  • Organic Synthesis
    • Building Block for Complex Molecules: It serves as a versatile building block in organic synthesis due to its unique structure and reactivity. This includes the formation of various derivatives through substitution and oxidation reactions.
    • Ligand in Coordination Chemistry: The compound is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis.
  • Materials Science
    • Synthesis of Advanced Materials: Its unique chemical properties allow for the development of advanced materials with specific functionalities. This includes applications in coatings and polymers where enhanced thermal stability is required.

Anticancer Effects Study

A study published in Pharmaceutical Biology evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Enzyme Inhibition Research

Research has shown that this compound can act as an enzyme inhibitor. By modulating specific biochemical pathways, it can influence cellular processes related to cancer progression and inflammation.

Mechanism of Action

The mechanism of action of 1,3-bis(2,4-dimethylphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The specific pathways and targets depend on the context of its application, such as its role in biological systems or industrial processes .

Comparison with Similar Compounds

Analysis :

  • Electron-Donating Groups (e.g., methyl, methoxy) : Enhance the chelating ability of β-diketones by increasing electron density on the diketone oxygen atoms, improving coordination to metal ions. For example, 1,3-dimesitylpropane-1,3-dione (HLMes) with 2,4,6-trimethylphenyl groups exhibits strong steric hindrance, limiting its use in bulky metal complexes .
  • Chlorinated derivatives like 1,3-bis(4-chlorophenyl)propane-1,3-dione are often used in photophysical studies due to their enhanced conjugation .

Influence of Aromatic System and Conjugation

The aromatic substituents' size and conjugation impact photophysical properties and applications:

Compound Name Aromatic System Conjugation Impact Key References
This compound Phenyl rings with methyl groups Moderate conjugation
1,3-Di(naphthalen-1-yl)propane-1,3-dione Naphthyl groups Extended conjugation
1,3-Bis-(6-methyl-pyridin-2-yl)propane-1,3-dione Pyridyl rings Introduces N-coordination sites

Analysis :

  • Naphthyl Derivatives : Compounds like 1,3-di(naphthalen-1-yl)propane-1,3-dione exhibit red-shifted UV-Vis absorption and fluorescence due to extended π-conjugation, making them suitable for optoelectronic applications .
  • Pyridyl Derivatives : The nitrogen atoms in pyridyl-substituted β-diketones (e.g., 1,3-bis-(6-methyl-pyridin-2-yl)propane-1,3-dione) enable additional coordination modes in metal complexes, broadening their utility in catalysis and materials science .

Analysis :

  • The target compound’s 2,4-dimethylphenyl groups may balance steric bulk and electron donation, making it suitable for stabilizing mid-sized metal ions (e.g., Cu²⁺, Zn²⁺). However, its performance relative to para-substituted analogs (e.g., 4-methoxy or 4-chloro) requires further study.

Analysis :

  • Sterically hindered derivatives (e.g., 2,4-dimethylphenyl) may require longer reaction times or elevated temperatures compared to para-substituted analogs.

Biological Activity

1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione, also known as a β-diketone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two 2,4-dimethylphenyl groups attached to a central propane-1,3-dione moiety. The structure can be represented as follows:

C20H22O2\text{C}_{20}\text{H}_{22}\text{O}_2

This compound's unique structure allows it to participate in various chemical reactions, enhancing its potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or activator of certain enzymes and could influence various signaling pathways. The compound's diketone functionality is crucial for its reactivity and interaction with biological molecules.

Antimicrobial Activity

  • Antibacterial Properties : Studies have indicated that β-diketones exhibit significant antibacterial activity. For instance, derivatives of this compound were tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing promising inhibition zones in agar diffusion assays .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against various fungal pathogens. In vitro studies reported effective inhibition of fungal growth at concentrations ranging from 25 to 100 µg/mL .

Anticancer Activity

Research into the anticancer potential of this compound has revealed several mechanisms through which it may exert its effects:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines by modulating cyclin-dependent kinases (CDKs), leading to reduced proliferation rates .
  • Apoptosis Induction : Evidence suggests that this compound can activate apoptotic pathways in cancer cells. Studies utilizing flow cytometry demonstrated increased annexin V positivity in treated cells, indicating apoptosis induction .

Study 1: Antimicrobial Screening

A study conducted by Suryawanshi et al. evaluated the antimicrobial activity of various β-diketones including derivatives of this compound. The results indicated that these compounds exhibited significant antibacterial and antifungal activity compared to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)
1E. coli15
2S. aureus18
3C. albicans20

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines (e.g., MCF-7 and HeLa), treatment with this compound resulted in a significant reduction in cell viability as measured by MTT assays.

Cell LineIC50 (µM)
MCF-712
HeLa15

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1,3-Bis(2,4-dimethylphenyl)propane-1,3-dione, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. To optimize yield, employ factorial design to test variables like catalyst concentration, temperature, and reaction time. Purity can be enhanced using column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol . Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and diketone functionality (δ ~6.5-7.5 ppm for aromatic protons; δ ~190-210 ppm for carbonyl carbons). FT-IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (λmax ~280-320 nm) provide electronic insights. X-ray crystallography resolves steric effects from 2,4-dimethylphenyl groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2-8°C, away from oxidizers. In case of inhalation, administer oxygen and seek medical attention. Dispose via incineration under EPA guidelines .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of steric hindrance in this compound’s reactivity?

  • Methodological Answer : Perform kinetic experiments (e.g., stopped-flow spectroscopy) under varying substituent conditions. Compare reaction rates with analogs lacking methyl groups. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model steric and electronic contributions to transition states .

Q. How should researchers address contradictions between experimental data and computational predictions for this compound?

  • Methodological Answer : Re-examine assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). Validate experimental conditions (e.g., pH, temperature). Use sensitivity analysis to identify critical parameters and refine models iteratively .

Q. What advanced methodologies enable the integration of AI in optimizing reaction conditions for derivatives of this compound?

  • Methodological Answer : Implement machine learning (e.g., Bayesian optimization) to predict optimal catalyst-substrate ratios. Train models on datasets from high-throughput screening. COMSOL Multiphysics can simulate mass transfer and kinetics in reactor designs .

Q. What strategies mitigate impurities during large-scale synthesis for research applications?

  • Methodological Answer : Use Design of Experiments (DoE) to identify impurity sources (e.g., side reactions, incomplete purification). Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring. Optimize quenching steps to minimize byproducts .

Q. How can comparative analysis frameworks resolve discrepancies in reported catalytic activities of this compound?

  • Methodological Answer : Apply standardized testing protocols (e.g., TOF calculations under identical T, P, and solvent conditions). Cross-validate with control catalysts (e.g., Pd/C or Wilkinson’s catalyst). Use meta-analysis to reconcile outliers in published datasets .

Tables

Parameter Typical Range Analytical Method Reference
Melting Point145-148°CDSC
Solubility (DMSO)25 mg/mLGravimetric analysis
λmax (UV-Vis)285 nm (ε = 12,500 M⁻¹cm⁻¹)UV-Vis spectroscopy

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